3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 3 with a propanamide moiety linked to a 4-methoxyphenyl aromatic ring. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar heterocyclic binding, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-13-12-14(2)26(24-13)19-9-8-17-22-23-18(27(17)25-19)10-11-20(28)21-15-4-6-16(29-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUASBLFVADXLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC=C(C=C4)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is best understood through comparisons with analogs sharing the triazolo-pyridazine core or key functional groups. Below is a detailed analysis:
Structural Variations in Amide Side Chains
| Compound Name | Core Structure | Amide Chain Length/Substituent | Biological Activity | Key Differences |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine + 3,5-dimethylpyrazole | Propanamide linked to 4-methoxyphenyl | Under investigation (potential kinase inhibition) | Unique 4-methoxyphenyl group enhances lipophilicity and π-π stacking . |
| N-cyclohexyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)triazolo[4,3-b]pyridazin-3-yl]propanamide | Same core | Propanamide with cyclohexyl group | Not specified | Cyclohexyl substituent may reduce solubility compared to aromatic 4-methoxyphenyl . |
| N-(2-pyrazinyl)-4-(cyclohexyl)propanamide | Pyrazine core | Propanamide with pyrazine | Antifungal activity | Lacks triazolo-pyridazine core; pyrazine alters electronic properties . |
Heterocyclic Modifications
Functional Group Impact on Activity
- Methoxy Substitution : The 6-methoxy group in the triazolo-pyridazine core (as seen in and ) improves metabolic stability by sterically shielding reactive sites. However, replacing methoxy with methylthio (e.g., in N-[3-(methylsulfanyl)phenyl] analogs) increases hydrophobicity and may enhance blood-brain barrier penetration .
- Pyrazole vs. Benzimidazole : Compounds with benzimidazole substituents (e.g., N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide) exhibit stronger DNA intercalation due to extended aromaticity, whereas the target compound’s pyrazole may favor kinase inhibition via H-bonding .
Research Findings and Pharmacological Implications
- Molecular Docking Insights: Studies on triazolo-pyridazine derivatives (e.g., ) suggest strong binding to 14-α-demethylase lanosterol (CYP51), a fungal enzyme. The target compound’s 4-methoxyphenyl group may optimize binding to the enzyme’s hydrophobic pocket, improving antifungal potency .
- Anticancer Potential: Analogous compounds with acetylphenyl or thiadiazole groups () show IC₅₀ values <10 µM against HeLa cells. The target compound’s pyrazole moiety could mitigate off-target toxicity by reducing non-specific protein interactions .
- Synthetic Challenges : The propanamide linker in the target compound requires precise optimization; elongation to pentanamide (as in ) reduces bioavailability due to increased molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
